2Khso5.khso4.K2SO4

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

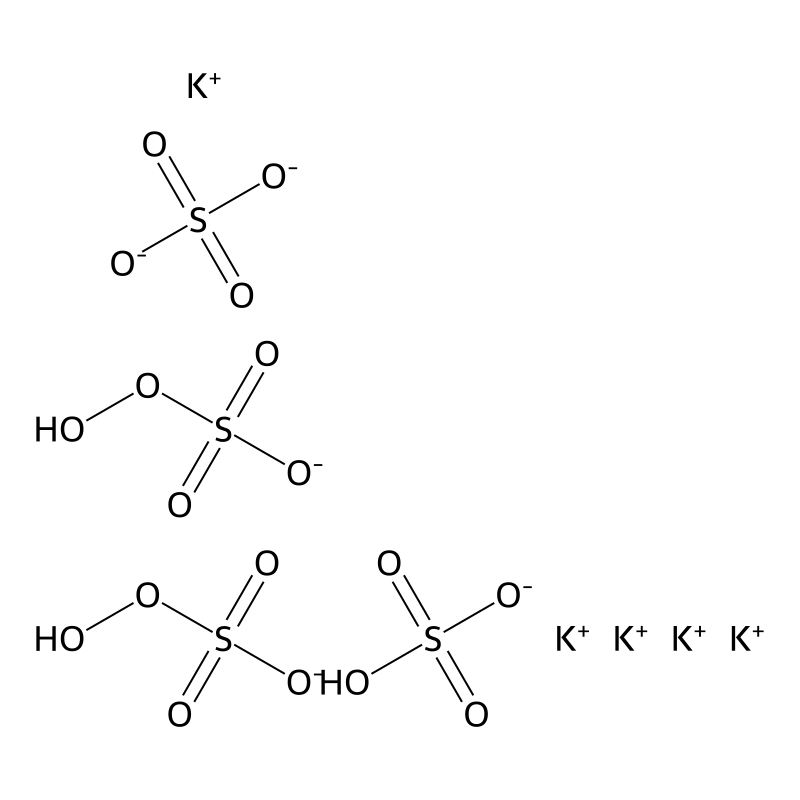

The compound 2KHSO₅·KHSO₄·K₂SO₄, commonly known as potassium monopersulfate, is a triple salt consisting of potassium hydrogen peroxymonosulfate, potassium bisulfate, and potassium sulfate. This compound is a white, crystalline solid that is highly soluble in water, forming a solution that exhibits strong oxidizing properties. It is often marketed under the brand name Oxone and is primarily recognized for its applications in disinfection and as an oxidizing agent in various

This reaction highlights the compound's ability to donate oxygen and facilitate oxidation processes. In addition, it can engage in halogenation reactions of unsaturated carbonyl compounds and generate hypervalent iodine reagents for alcohol oxidation, showcasing its versatility in organic synthesis .

Potassium monopersulfate exhibits significant biological activity, particularly as a disinfectant. Its strong oxidizing properties enable it to effectively kill bacteria, viruses, and fungi, making it suitable for use in water treatment facilities and household cleaning products. The compound's efficacy in microbial control is attributed to its ability to disrupt cellular membranes and oxidize essential biomolecules .

The synthesis of potassium monopersulfate typically involves the reaction of sulfuric acid with hydrogen peroxide and potassium hydroxide. A continuous production method has been developed where an aqueous solution containing potassium hydrogen peroxymonosulfate, sulfuric acid, and potassium sulfate is concentrated under reduced pressure at low temperatures (below 40°C). This process allows for the precipitation of the triple salt by cooling the concentrated solution below 15°C .

Potassium monopersulfate has a wide range of applications across various industries:

- Water Treatment: Used as an effective disinfectant for swimming pools and spas.

- Cleaning Products: Commonly found in household cleaners due to its ability to oxidize organic contaminants.

- Organic Synthesis: Acts as a versatile oxidizing agent in

Research on the interactions of potassium monopersulfate with other compounds reveals its effectiveness in generating active oxygen species upon dissolution in water. This property enhances its role as an oxidizing agent, particularly in reactions requiring non-chlorine oxidation methods. Studies also indicate that it can interact with various organic substrates, leading to diverse oxidative transformations .

Potassium monopersulfate belongs to a class of compounds known for their oxidizing properties. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Potassium Peroxymonosulfate | KHSO₅ | Single salt form; used primarily as an oxidizer |

| Potassium Bisulfate | KHSO₄ | Acts as a buffering agent; less oxidative than KHSO₅ |

| Potassium Sulfate | K₂SO₄ | Commonly used as a fertilizer; non-oxidizing |

| Sodium Peroxymonosulfate | NaHSO₅ | Similar oxidative properties; sodium-based variant |

Potassium monopersulfate stands out due to its combination of three salts, which enhances stability and solubility compared to its single salt counterparts. Its unique formulation allows for broader applications in both industrial and consumer products while maintaining effective microbial control capabilities .